molecular formula C12H17BFNO2 B581178 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 1003575-43-6

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B581178
CAS No.: 1003575-43-6
M. Wt: 237.081
InChI Key: VXNIVUKZNDRJBW-UHFFFAOYSA-N
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Description

This compound is a fluorinated aniline derivative featuring a pinacol boronate ester group at the 5-position and fluorine at the 2-position. Its molecular formula is C₁₂H₁₆BFNO₂ (MW: 251.10 g/mol) . It serves as a versatile building block in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, particularly in pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the reaction of 2-fluoroaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound is used in the development of fluorescent probes and imaging agents for biological studies.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst. This results in the formation of new carbon-carbon bonds, which is a key step in the synthesis of various organic compounds. The fluorine atom can also influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

  • Structure : Adds a methyl group at the 4-position.
  • Molecular Weight : 251.10 g/mol (same as parent compound due to methyl substitution replacing a hydrogen) .
  • Applications : Used in synthesizing naphthyridine derivatives for kinase inhibitors .

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 710348-95-1)

  • Structure : Fluorine at the 3-position instead of 2.
  • Molecular Weight : 237.08 g/mol.
  • Reactivity : Altered electronic effects due to meta-fluorine may reduce electron-withdrawing effects compared to ortho-fluorine, affecting reaction rates .
  • Hazards : Classified as H302 (harmful if swallowed) .

2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 1231892-80-0)

  • Structure : Boronate ester at the 3-position and fluorine at the 2-position.
  • Similarity Score : 0.89 (compared to parent compound) .
  • Applications : Likely used in asymmetric biaryl synthesis, though steric clash between fluorine and boronate may require optimized catalysts .

Functional Group Modifications

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (Compound 13 in )

  • Structure: Replaces fluorine with a dimethylamino group.
  • Synthesis Yield : 32% (from chloroarene), 54% (from bromoarene) .

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 1269233-11-5)

  • Structure : Chlorine replaces fluorine at the 3-position.
  • Reactivity : Chlorine’s stronger electron-withdrawing effect may reduce boronate stability but improve electrophilic aromatic substitution .

Physicochemical Properties

Property Parent Compound 3-Fluoro Analog N,N-Dimethyl Analog
Molecular Weight (g/mol) 251.10 237.08 249.12
Storage Conditions 2–8°C, inert atmosphere 2–8°C, dark Room temperature
Hazard Statements Not specified H302 Not reported

Stability and Handling

  • Parent Compound : Stable under inert atmospheres but sensitive to protic solvents due to boronate hydrolysis .
  • 3-Fluoro Analog : Higher purity (97%) but requires precautions for skin/eye contact (H315, H319) .

Biological Activity

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound of interest due to its potential applications in medicinal chemistry and organic synthesis. The dioxaborolane moiety is known for its ability to form stable complexes with various substrates, which can enhance biological activity. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

  • Chemical Name : this compound
  • Molecular Formula : C12H18BNO2
  • CAS Number : 425378-68-3
  • Molecular Weight : 218.09 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The presence of the dioxaborolane group allows for reversible covalent bonding with nucleophilic sites on proteins and nucleic acids. This interaction can modulate enzyme activity and influence cellular signaling pathways.

Biological Activity Overview

Recent studies have highlighted the compound's activity against various biological targets:

  • Antimicrobial Activity :
    • Exhibits moderate antibacterial effects against Gram-positive and Gram-negative bacteria.
    • Minimum Inhibitory Concentration (MIC) values range from 4–8 μg/mL against multidrug-resistant strains such as Staphylococcus aureus .
  • Anticancer Properties :
    • Demonstrated selective cytotoxicity towards cancer cell lines including MDA-MB-231 (triple-negative breast cancer) with IC50 values around 0.126 μM .
    • Induces apoptosis in cancer cells through caspase activation pathways.
  • Neuroprotective Effects :
    • Preliminary studies suggest potential neuroprotective properties in models of neurodegeneration.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of the compound against clinical isolates of MRSA. The results indicated that the compound significantly inhibited bacterial growth at low concentrations (MIC = 6 μg/mL), suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Cancer Cell Line Testing

In vitro testing on MDA-MB-231 cells revealed that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The compound also showed a high selectivity index indicating less toxicity towards normal cells .

Data Tables

Biological ActivityTargetMIC/IC50 ValueReference
AntibacterialMRSA6 μg/mL
AnticancerMDA-MB-2310.126 μM
NeuroprotectionN/AN/APreliminary studies

Safety Profile

Toxicological assessments indicate that while the compound exhibits biological activity, it also possesses acute toxicity risks if ingested or inhaled (H301+H311+H331). Safety measures should be adhered to during handling and experimentation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline?

The synthesis typically involves palladium-catalyzed borylation of halogenated precursors. For example, halogenated aniline derivatives (e.g., 5-bromo-2-fluoroaniline) can react with bis(pinacolato)diboron (B₂pin₂) in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) under inert conditions . Solvents like 1,4-dioxane or THF are commonly used, with reaction temperatures ranging from 80–100°C. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is recommended .

Q. What purification techniques are effective for isolating this compound?

Due to its limited water solubility (insoluble in H₂O), purification often employs silica gel chromatography with non-polar solvents (hexane/ethyl acetate) . For crystalline batches, recrystallization from ethanol or methanol at low temperatures (0–5°C) can enhance purity. Monitoring by TLC and NMR is critical to confirm the absence of unreacted boronates or halogenated byproducts .

Q. What are the primary applications of this compound in organic synthesis?

This boronate ester is widely used in Suzuki-Miyaura cross-coupling reactions to construct biaryl scaffolds, particularly in pharmaceutical intermediates (e.g., kinase inhibitors) . The fluorine substituent enhances electronic tuning of the aromatic ring, making it valuable in medicinal chemistry for modulating bioavailability and target binding .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. For example, similar boronate esters (e.g., 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) have been analyzed using SHELX programs (SHELXL for refinement, SHELXS for solution), revealing bond angles and torsional conformations critical for reactivity . Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts .

Q. How can reaction conditions be optimized for Suzuki-Miyaura couplings involving this compound?

Key parameters include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) for electron-deficient aryl partners .
  • Solvent/base systems : DMF or toluene with Cs₂CO₃ for deprotonation and enhanced nucleophilicity.
  • Temperature : 80–110°C for 12–24 hours under N₂/Ar. Monitor reaction progress via <sup>19</sup>F NMR to track fluorine retention (δ ≈ -129 ppm in CDCl₃) and avoid defluorination .

Q. How to address contradictions in spectroscopic data (e.g., NMR shifts) across studies?

Discrepancies may arise from solvent effects, pH, or impurities. For example:

  • <sup>1</sup>H NMR: Aromatic protons adjacent to fluorine may show deshielding (δ 6.8–7.2 ppm).
  • <sup>11</sup>B NMR: A peak near δ 30 ppm confirms boronate integrity . Cross-validate with high-resolution mass spectrometry (HRMS) and elemental analysis to rule out degradation products .

Q. What strategies mitigate stability issues during storage and handling?

The compound is light- and moisture-sensitive. Store under inert gas (N₂/Ar) at 2–8°C in amber vials . For long-term stability, lyophilize as a solid or prepare as a stock solution in anhydrous DMSO. Thermal gravimetric analysis (TGA) data (e.g., decomposition onset at ~165°C) guide safe handling during reactions .

Properties

IUPAC Name

2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BFNO2/c1-11(2)12(3,4)17-13(16-11)8-5-6-9(14)10(15)7-8/h5-7H,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNIVUKZNDRJBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674147
Record name 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003575-43-6
Record name 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 500-mL Parr reactor bottle was purged with nitrogen and charged with 13 (6.92 g, 25.9 mmol), ethyl acetate (150 mL) and 10% palladium on carbon (50% wet, 150 mg dry weight). The bottle was attached to Parr hydrogenator, evacuated, charged with hydrogen gas to a pressure of 50 psi and shaken for 2 h. After this time the hydrogen was evacuated and nitrogen charged into the reactor. The catalyst was removed by filtration through a pad of Celite 521 and the filter cake washed with methylene chloride (400 mL). The resulting solution was concentrated under reduced pressure to afford 14 in 100% yield (6.34 g) as a yellow oil: 1H NMR (500 MHz, CDCl3) δ 7.22 (dd, 1H, J=8.5, 1.0 Hz), 7.16 (m, 1H), 6.97 (dd, 1H, J=11.5, 8.0 Hz), 3.68 (br s, 2H), 1.33 (m, 12H); MS (ESI+) m/z 238.2 (M+H).
Name
Quantity
6.92 g
Type
reactant
Reaction Step One
Quantity
150 mg
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Yield
100%

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